![molecular formula C13H9ClN2S2 B5620169 N-(4-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine](/img/structure/B5620169.png)
N-(4-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine
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Description
N-(4-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of histone acetyltransferase (HAT) activity, which makes it a valuable tool for studying epigenetic regulation of gene expression.
Scientific Research Applications
Antibacterial Applications
Recent advancements in micro/nanomotors have highlighted their potential in antibacterial applications. CBMicro_027491 could be integrated into the design of these micro/nanomotors to enhance their intrinsic antimicrobial capabilities . The compound’s properties may facilitate the targeted delivery of antimicrobials to infected sites, especially in the deep permeation into bacterial biofilms for fast inactivation.
Wastewater Treatment
The efficacy of treatment wetlands in removing micropollutants and biological activity from wastewater can be evaluated using cell-based bioassays. CBMicro_027491 may serve as an indicator chemical in such bioassays, helping to assess the removal efficacy of various treatment designs . Its behavior in these systems can provide insights into the removal mechanisms and efficiency of intensified wetland treatments.
Microbiorobotics Design
In the field of biomedical and environmental engineering, microbiorobotics is a burgeoning area. CBMicro_027491 could be utilized in the design and fabrication of microbiorobots, contributing to their applications in nanosciences and microbiorobotics . The compound’s unique structure may influence the propulsion mechanisms and functionalization of these devices.
Neutron Capture Therapy
Boronic acids and their esters are considered for new drug designs and drug delivery devices, particularly as boron-carriers for neutron capture therapy. CBMicro_027491, with its boronic ester-like structure, could be explored for its susceptibility to hydrolysis at physiological pH, which is a critical factor in the stability and efficacy of boron-carriers .
properties
IUPAC Name |
N-(4-chlorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c14-9-3-5-10(6-4-9)15-13-16-11(8-18-13)12-2-1-7-17-12/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDANKSIJXLUHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine |
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